molecular formula C10H6Br3N B1293515 alpha,alpha,alpha-Tribromoquinaldine CAS No. 613-53-6

alpha,alpha,alpha-Tribromoquinaldine

Cat. No.: B1293515
CAS No.: 613-53-6
M. Wt: 379.87 g/mol
InChI Key: UDYYQHILRSDDMP-UHFFFAOYSA-N
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Description

α,α,α-Tribromoquinaldine (CAS: 613-53-6) is a brominated quinoline derivative with the molecular formula C₁₀H₆Br₃N and a molecular weight of 379.8733 g/mol . Structurally, it features a quinoline backbone substituted with a tribromomethyl group (-CBr₃) at the 2-position. This compound is also known by synonyms such as 2-(tribromomethyl)quinoline and α,α,α-tribromoquinaldine .

Properties

IUPAC Name

2-(tribromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6Br3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYYQHILRSDDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060623
Record name Quinoline, 2-(tribromomethyl)-
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Molecular Weight

379.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

613-53-6
Record name 2-(Tribromomethyl)quinoline
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Record name Quinoline, 2-(tribromomethyl)-
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Record name Quinoline, 2-(tribromomethyl)-
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Record name Quinoline, 2-(tribromomethyl)-
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Record name Quinoline, 2-(tribromomethyl)-
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Record name 2-(α,α,α-tribromomethyl)quinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of quinoline, 2-(tribromomethyl)- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

alpha,alpha,alpha-Tribromoquinaldine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups and oxidation states

Scientific Research Applications

alpha,alpha,alpha-Tribromoquinaldine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antimalarial properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of quinoline, 2-(tribromomethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes. For example, quinoline derivatives are known to inhibit the polymerization of hemozoin, a crucial process in the life cycle of the malaria parasite . This inhibition leads to the accumulation of toxic heme, resulting in the death of the parasite.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Halogenated Quinolines
  • 2-Chloroquinaldine (C₁₀H₇ClN): Substitutes chlorine for bromine in the methyl group. Chlorinated derivatives generally exhibit lower molecular weight (compared to Br₃) and distinct reactivity in electrophilic substitution reactions.
  • 2-Trifluoromethylquinoline (C₁₀H₆F₃N): Replaces bromine with fluorine.
(b) Brominated Heterocycles
  • 6-α-Bromobetamethasone Dipropionate (C₂₈H₃₆BrFO₇): A brominated steroid with a complex structure (CAS: 1186048-34-9) . Unlike α,α,α-tribromoquinaldine, this compound is used in anti-inflammatory pharmaceuticals, highlighting how bromination sites and backbone structure dictate biological activity.
(c) Phosphazenes (e.g., Tetrachloromonospirocyclotriphosphazenes)

Phosphazenes like 1 and 2 (from ) are phosphorus-nitrogen frameworks with chlorine substituents. These materials are employed in flame retardants or polymers, contrasting with α,α,α-tribromoquinaldine’s likely role as a small-molecule intermediate .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
α,α,α-Tribromoquinaldine C₁₀H₆Br₃N 379.87 -CBr₃ at 2-position Organic synthesis, intermediates
2-Chloroquinaldine C₁₀H₇ClN 176.62 -CH₂Cl at 2-position Pharmaceuticals, agrochemicals
6-α-Bromobetamethasone C₂₈H₃₆BrFO₇ 607.48 Bromine at steroid C6 Anti-inflammatory drugs
Tetrachlorophosphazene (1) Cl₄P₃N₃ 347.20 -Cl and spiro groups Flame retardants, polymers

Research Findings and Reactivity

  • Synthetic Utility: α,α,α-Tribromoquinaldine’s tribromomethyl group may serve as a leaving group or participate in nucleophilic substitutions, similar to other halogenated quinolines .
  • Stability : Brominated compounds like α,α,α-tribromoquinaldine are generally more thermally stable than chlorinated analogs but less than fluorinated ones due to weaker C-Br bonds .
  • Biological Activity : Unlike diphenylamine analogs (e.g., tofenamic acid) or thyroxine derivatives (), α,α,α-tribromoquinaldine’s biological profile is underexplored in the provided literature, suggesting a gap in pharmacological studies .

Biological Activity

Introduction

alpha,alpha,alpha-Tribromoquinaldine (TBrQ) is a brominated derivative of quinaldine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of TBrQ, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

TBrQ is characterized by its tribromomethyl group attached to the quinaldine structure. The presence of multiple bromine atoms enhances its reactivity and potential interactions with biological targets.

Chemical Structure

PropertyDescription
Molecular FormulaC_10H_6Br_3N
Molecular Weight352.87 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents

Target Enzymes

The primary biological targets of TBrQ include bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.

Mode of Action

TBrQ acts by inhibiting these enzymes, leading to the fragmentation of bacterial chromosomes. This mechanism is similar to that observed in other quinolone derivatives, which have been extensively studied for their antibacterial properties.

Biochemical Pathways

The inhibition of gyrase and topoisomerase IV affects DNA supercoiling, a critical step in DNA replication. By disrupting this process, TBrQ effectively halts bacterial growth and proliferation.

Antimicrobial Properties

TBrQ has been investigated for its antimicrobial efficacy against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of TBrQ

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Recent studies have also explored the anticancer potential of TBrQ. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Table 2: Anticancer Activity of TBrQ

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)20

Case Study 1: Antimicrobial Efficacy

In a controlled study, TBrQ was tested against clinical isolates of Staphylococcus aureus. The results indicated that TBrQ not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential use in treating chronic infections associated with biofilms.

Case Study 2: Anticancer Mechanism

A study published in Cancer Letters examined the effects of TBrQ on MCF-7 breast cancer cells. The findings revealed that TBrQ treatment resulted in significant apoptosis through the activation of the intrinsic apoptotic pathway, highlighting its potential as a chemotherapeutic agent.

Pharmacokinetics

TBrQ's pharmacokinetic profile suggests it may be well-absorbed following oral administration, with distribution throughout body tissues. Metabolism primarily occurs in the liver, followed by renal excretion. Factors such as pH and temperature can influence its stability and activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha,alpha,alpha-Tribromoquinaldine
Reactant of Route 2
alpha,alpha,alpha-Tribromoquinaldine

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